

"ent-Calindol Amide" spectroscopic data (NMR, MS, IR)

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Compound of Interest

Compound Name: *ent-Calindol Amide*

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A comprehensive analysis of the spectroscopic characteristics of **ent-Calindol Amide**, a chiral indole-2-carboxamide derivative, is crucial for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its expected spectroscopic data based on the analysis of structurally similar compounds, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

ent-Calindol Amide, systematically named (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide, is the enantiomer of Calindol Amide. It possesses a molecular formula of $C_{21}H_{18}N_2O$ and a molecular weight of approximately 314.38 g/mol [1]. The structure features an indole-2-carboxamide core coupled to a chiral (S)-1-(1-naphthyl)ethylamine moiety.

Spectroscopic Data

While specific experimental spectra for **ent-Calindol Amide** are not readily available in the public domain, the following tables summarize the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data. These predictions are derived from the analysis of closely related indole-2-carboxamide derivatives and general spectroscopic principles for amides and aromatic compounds[2][3][4][5].

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.5 - 9.0	br s	1H	Indole N-H
~8.2 - 7.8	m	3H	Naphthyl C2-H, C4-H, C5-H
~7.7 - 7.2	m	8H	Indole & Naphthyl Ar-H
~7.1	t	1H	Indole C6-H
~6.8	d	1H	Amide N-H
~6.5	s	1H	Indole C3-H
~5.5	q	1H	Naphthyl-CH
~1.8	d	3H	CH ₃

Note: Chemical shifts for aromatic protons can be complex and may overlap. Broadening of the N-H signals is common due to quadrupole moments and exchange phenomena.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~162	C=O (Amide)
~140 - 120	Indole & Naphthyl Ar-C
~112	Indole C7
~103	Indole C3
~50	Naphthyl-CH
~22	CH ₃

Note: The exact chemical shifts can be influenced by solvent and concentration.

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI+)

m/z (amu)	Interpretation
315.15	[M+H] ⁺ (Monoisotopic)
337.13	[M+Na] ⁺
170.06	[Indole-2-carboxamide fragment] ⁺
143.09	[1-(1-Naphthyl)ethyl fragment] ⁺

Note: Fragmentation patterns can provide valuable structural information.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch (Indole)
~3250	Medium, Broad	N-H Stretch (Amide)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2950-2850	Medium	C-H Stretch (Aliphatic)
~1640	Strong	C=O Stretch (Amide I)
~1540	Medium	N-H Bend (Amide II)
~1600, 1500, 1450	Medium-Weak	C=C Stretch (Aromatic)

Note: The position and shape of the N-H and C=O bands can be affected by hydrogen bonding.

Experimental Protocols

The following provides a generalized protocol for the synthesis and spectroscopic characterization of **ent-Calindol Amide**.

Synthesis of ent-Calindol Amide

This procedure involves the coupling of indole-2-carboxylic acid with (S)-1-(1-naphthyl)ethylamine using a suitable coupling agent.

- Materials: Indole-2-carboxylic acid, (S)-1-(1-naphthyl)ethylamine, N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent, 1-hydroxybenzotriazole (HOBt), and a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure:
 - Dissolve indole-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in the chosen solvent.
 - Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution and stir for 15 minutes at 0 °C.

- Add (S)-1-(1-naphthyl)ethylamine (1 equivalent) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **ent-Calindol Amide**.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Process the data using appropriate software to assign the chemical shifts and coupling constants.
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) for analysis.

- Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion $[M+H]^+$.
- IR Spectroscopy:
 - Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using a Fourier-transform infrared (FTIR) spectrometer.
 - Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.

Signaling Pathway

While the specific biological target and signaling pathway of **ent-Calindol Amide** are not well-defined in the literature, many indole derivatives are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade, which could be a potential mechanism of action for this class of compounds.



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Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

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- To cite this document: BenchChem. ["ent-Calindol Amide" spectroscopic data (NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029474#ent-calindol-amide-spectroscopic-data-nmr-ms-ir]

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